molecular formula C21H19F3N2O3 B2935988 (3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one CAS No. 956964-50-4

(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one

Cat. No.: B2935988
CAS No.: 956964-50-4
M. Wt: 404.389
InChI Key: DOQSYCNJTJREJJ-RGKRWLCDSA-N
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Description

(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one (: 956964-50-4) is a chiral, complex molecule with a molecular formula of C21H19F3N2O3 and a molecular weight of 404.39 g/mol . The compound features a fused pyrrolo[2,3-b]pyrrol-2-one core structure, a 2-hydroxyphenyl substituent, and a 3-(trifluoromethyl)benzoyl group, making it a sophisticated intermediate for advanced chemical synthesis . While the specific biological targets and research applications for this exact molecule are not fully detailed in the public domain, its structural components are highly relevant to medicinal chemistry research. The pyrrolo-pyrrolone scaffold is a privileged structure found in compounds with various pharmacological activities . Furthermore, research on analogous compounds, particularly pyrrol-2-ones and related heterocycles, has demonstrated significant potential in anticancer research. For instance, some highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been identified as promising agents against estrogen receptor-positive (ER+) breast cancer cells, exhibiting antitumoral effects, inducing apoptosis, and causing cell cycle arrest with a lack of estrogenic activity . Other pyrrolo-quinoxaline derivatives have been designed as tyrosine kinase inhibitors, showing efficacy in controlling tumor size in relevant models, which highlights the potential of this class of molecules in targeted cancer therapy . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3aR)-2-(2-hydroxyphenyl)-3a-methyl-1-[3-(trifluoromethyl)benzoyl]-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O3/c1-20-10-15(14-7-2-3-8-16(14)27)26(19(20)25-17(28)11-20)18(29)12-5-4-6-13(9-12)21(22,23)24/h2-9,15,19,27H,10-11H2,1H3,(H,25,28)/t15?,19?,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQSYCNJTJREJJ-RGKRWLCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one typically involves a multistep synthetic route. The key steps include:

  • Cyclization: Formation of the hexahydropyrrolo[2,3-b]pyrrole core structure through cyclization reactions.

  • Functional Group Introduction: Addition of the hydroxyphenyl and trifluoromethylbenzoyl groups using appropriate reagents and catalysts.

  • Optimization of Reaction Conditions: Controlling parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Industrial Production Methods: Scaling up the production involves:

  • Batch Synthesis: Using reactors to carry out the cyclization and functional group addition in large quantities.

  • Purification: Employing techniques like crystallization and chromatography to isolate the desired compound.

  • Quality Control: Ensuring consistency and quality through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The hydroxyphenyl group can undergo oxidation to form corresponding quinones or other oxidation products.

  • Reduction: Reduction of the benzoyl group can lead to the formation of hydroxylated or alkylated derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Ammonia, alcohols.

Major Products

  • Oxidation Products: Quinones, epoxides.

  • Reduction Products: Alcohols, alkanes.

  • Substitution Products: Trifluoromethyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials with specific properties.

Biology: Explored for its potential interactions with biological macromolecules, which could lead to new insights in enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities, due to its ability to modulate biological pathways.

Industry: Applied in the development of advanced materials, such as polymers and coatings, that benefit from its unique chemical structure.

Mechanism of Action

(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one exerts its effects through interaction with specific molecular targets:

  • Binding to Receptors: Its hydroxyphenyl and trifluoromethyl groups can bind to receptor sites, influencing signal transduction pathways.

  • Enzyme Inhibition: The compound's structure allows it to fit into enzyme active sites, inhibiting enzyme activity and modulating metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The hexahydropyrrolo-pyrrolone core is distinct from related bicyclic systems in analogs:

Compound Core Structure Key Substituents Reference
Target Compound Hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one 2-hydroxyphenyl, 3-(trifluoromethyl)benzoyl N/A
Compound 27 () Hexahydropyrrolo[3,4-c]pyrrole 1H-Benzo[d][1,2,3]triazol-5-yl carbonyl
Compound 39 () Hexahydrocyclopenta[c]pyrrole 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl, 2-(trifluoromethyl)phenyl
Compound 18 () Hexahydropyrrolo[3,4-c]pyrrole Pyrimidine-4-carboxylic acid, 2-(trifluoromethyl)phenyl

Implications :

  • The lactam ring in the target compound may confer greater rigidity compared to non-lactam analogs (e.g., and ).
  • Cyclopenta-fused cores () introduce steric constraints that could alter binding pocket interactions.

Substituent Effects

A. Hydroxyphenyl vs. Heteroaromatic Groups
  • The target’s 2-hydroxyphenyl group enables hydrogen bonding, unlike the benzo-triazolyl () or triazolo-pyridinyl () groups, which rely on π-π stacking or halogen bonding .
  • Trifluoromethylbenzoyl in the target shares lipophilicity with 2-(trifluoromethyl)phenyl in and , suggesting enhanced metabolic stability across these compounds .

Biological Activity

The compound (3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one is a novel chemical entity with potential biological activities that warrant extensive investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydropyrrolo[2,3-b]pyrrol backbone, a hydroxyl group on a phenyl ring, and a trifluoromethyl benzoyl moiety. This unique configuration may contribute to its biological properties, including enzyme inhibition and anti-inflammatory effects.

Biological Activity Overview

  • Enzyme Inhibition :
    • Preliminary studies indicate that the compound may inhibit key enzymes involved in inflammatory pathways. For instance, related compounds have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .
    • The compound's structural similarity to known enzyme inhibitors suggests it may exhibit comparable activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have demonstrated significant anti-inflammatory effects in various models. For example, a related compound reduced leukotriene synthesis in macrophages, indicating potential therapeutic applications in inflammatory diseases .
    • The presence of the hydroxyl group may enhance the compound's ability to modulate inflammatory responses by affecting signaling pathways associated with cytokine release.
  • Antimicrobial Activity :
    • Some derivatives of compounds with similar frameworks have been evaluated for antimicrobial properties. While specific data on this compound is limited, it is plausible that it may exhibit activity against bacterial strains based on structure-activity relationship studies conducted on related compounds .

Case Study 1: Inhibition of Cyclooxygenase

In a study examining the anti-inflammatory effects of structurally related compounds, it was found that certain derivatives inhibited COX-2 activity with IC50 values ranging from 0.1 to 0.4 µM. This suggests that this compound may possess similar inhibitory potential due to its structural analogies .

Case Study 2: Neuroprotective Effects

Research into related hydrazinecarboxamide derivatives revealed moderate inhibition of AChE and BuChE with varying IC50 values. Some compounds showed lower IC50 than rivastigmine, a clinically used drug for Alzheimer's disease. This suggests that our compound could also be explored for neuroprotective applications .

Data Table: Biological Activity Summary

Biological ActivityRelated CompoundIC50 ValueReference
COX InhibitionL-6518960.1 µM
AChE InhibitionRivastigmine< 27 µM
AntimicrobialVariousVaries

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